2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid
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Overview
Description
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
It is noted that the compound is used as a rigid linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound, being a rigid linker in PROTAC development, plays a crucial role in the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity of the linker may impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein being degraded. By influencing the degradation of specific proteins, the compound could potentially alter various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[34]octan-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid has a wide range of applications in scientific research:
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(5-4-6-14)8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVJFWNURYXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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